Octyl caffeate

Vue d'ensemble

Description

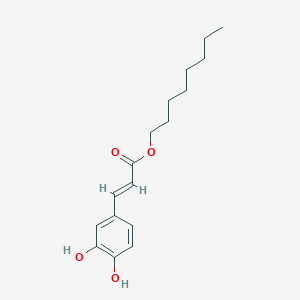

Octyl caffeate is a lipophilic ester derived from caffeic acid, a naturally occurring phenolic compound found in various plants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octyl caffeate can be synthesized through the esterification of caffeic acid with octanol. This reaction typically involves the use of a catalyst, such as sulfuric acid or ionic liquids, to facilitate the esterification process . The reaction conditions often include heating the mixture to around 80-90°C for several hours to achieve a high yield of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Octyl caffeate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it back to caffeic acid and octanol.

Substitution: It can participate in substitution reactions where the octyl group is replaced by other alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Alkyl halides and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, caffeic acid, and various alkyl esters depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Antioxidant Properties

1. Lipophilicity and Stability in Edible Oils

Octyl caffeate exhibits enhanced lipophilicity compared to its parent compound, caffeic acid, making it suitable for applications in fat-soluble food products. Research indicates that this compound can significantly improve the oxidative stability of edible oils. In comparative studies, this compound demonstrated superior antioxidant activity against lipid peroxidation when evaluated alongside other alkyl caffeates such as methyl and butyl caffeates. The induction period and acid value assays showed that this compound effectively inhibits oxidation processes, thereby prolonging the shelf life of oils .

2. Mechanisms of Action

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit the formation of reactive oxygen species. Studies have shown that this compound can reduce oxidative stress markers in cellular models, indicating its protective role against oxidative damage . In particular, its efficacy was highlighted in experiments involving tert-butyl hydroperoxide-induced oxidative stress in liver cells, where it was found to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response .

Anti-inflammatory Effects

1. Inhibition of Nitric Oxide Production

This compound has been shown to possess significant anti-inflammatory properties by inhibiting nitric oxide production in macrophage cell lines. In vitro studies demonstrated that pre-incubation with this compound led to a marked decrease in nitrite accumulation and inducible nitric oxide synthase (iNOS) expression . This suggests that this compound can modulate inflammatory responses effectively.

2. In Vivo Studies

In animal models, this compound demonstrated the ability to reduce carrageenan-induced paw edema and inflammatory cytokine levels. These findings support its potential use as a therapeutic agent for inflammatory diseases .

Anticancer Potential

1. Cytotoxicity Against Cancer Cells

This compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have reported that it exhibits significant growth inhibition against human cancer cells such as SW620 and HepG2, with inhibition ratios reaching up to 78% in some cases . The mechanism behind this anticancer activity is believed to involve apoptosis induction and cell cycle arrest.

2. Structure-Activity Relationship

Research into the structure-activity relationship of caffeic acid derivatives indicates that the length of the aliphatic chain influences their biological activity. This compound, with its eight-carbon chain, has been identified as one of the more potent derivatives in terms of anticancer effects compared to shorter-chain counterparts .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The antioxidant activity of octyl caffeate is primarily due to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. It targets reactive oxygen species and inhibits the oxidative pathways that lead to cell damage . Additionally, it modulates the activity of nuclear transcription factors such as Nrf2 and NF-κB, which are involved in the cellular response to oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

Octyl caffeate is unique among caffeic acid esters due to its balance of hydrophilic and lipophilic properties, making it effective in both aqueous and lipid environments. Similar compounds include:

Dodecyl caffeate: Another lipophilic ester with similar antioxidant properties but different solubility characteristics.

Caffeic acid phenethyl ester: Known for its neuroprotective and anti-inflammatory effects.

Octyl sinapate and octyl ferulate: Other esters with antioxidant properties used in food and cosmetics.

These compounds share similar antioxidant activities but differ in their specific applications and effectiveness based on their chemical structures and solubility profiles.

Activité Biologique

Octyl caffeate, a derivative of caffeic acid, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antioxidant, anti-inflammatory, and anticancer research. This article delves into the various biological properties of this compound, supported by data tables and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from caffeic acid and octanol. The introduction of the octyl group enhances its lipophilicity, which plays a crucial role in its biological activity. The structural characteristics of this compound influence its solubility and permeability across cell membranes, potentially enhancing its bioavailability compared to other caffeate derivatives.

Antioxidant Activity

This compound exhibits potent antioxidant properties, primarily attributed to its ability to scavenge free radicals. Research indicates that it significantly outperforms traditional antioxidants like Vitamin C and butylated hydroxytoluene (BHT) in DPPH radical-scavenging assays. For instance, studies have reported IC50 values for this compound that are considerably lower than those for BHT and Vitamin C, indicating its superior efficacy as an antioxidant agent .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 14.1 |

| Vitamin C | 33.3 |

| BHT | 51.2 |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical regulator of inflammation. This inhibition leads to a reduction in pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been extensively studied, revealing its ability to induce apoptosis in various cancer cell lines. Notably, it has shown promising results against liver-metastatic murine colon carcinoma cells, with studies indicating high inhibition ratios in cell viability assays.

Table 2: Anticancer Activity Against Various Cell Lines

In a study involving different alkyl caffeates, this compound was found to have a higher cytotoxic effect compared to its shorter-chain counterparts. The mechanism behind this activity is believed to be linked to its enhanced membrane permeability due to the longer alkyl chain .

Case Studies

- Study on Antioxidant Properties : A comparative study evaluated the antioxidant capacity of various alkyl caffeates, including this compound. Results indicated that this compound had a higher radical-scavenging activity than both BHT and Vitamin C, suggesting its potential use as a natural preservative in food products .

- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The study highlighted the compound's potential as an anticancer agent, particularly in targeting metastatic cancer cells .

Propriétés

IUPAC Name |

octyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIINIWPQBLXAP-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes caffeic acid n-octyl ester a promising candidate for anti-HCV therapy?

A1: Research suggests that caffeic acid n-octyl ester exhibits potent anti-HCV activity, particularly against genotype 1b, with an EC50 value of 1.0 µM. [] This means it effectively inhibits viral replication at low concentrations. Furthermore, this compound demonstrates synergy with established anti-HCV drugs like interferon-alpha 2b, daclatasvir, and VX-222, potentially enhancing their efficacy. [] This synergistic effect could lead to improved treatment options and potentially overcome resistance challenges.

Q2: How does the structure of caffeic acid n-octyl ester influence its anti-HCV activity?

A2: Studies analyzing the structure-activity relationship of caffeic acid phenethyl ester (CAPE) derivatives, including caffeic acid n-octyl ester, indicate that both the length of the n-alkyl side chain and the presence of the catechol moiety are crucial for anti-HCV activity. [] Specifically, the n-octyl side chain in caffeic acid n-octyl ester appears to contribute significantly to its potency compared to other derivatives.

Q3: Has caffeic acid n-octyl ester demonstrated activity against other types of cancer cells?

A3: While the provided research focuses on HCV, other studies highlight the potential of caffeic acid n-octyl ester and its analogs in cancer treatment. For instance, it exhibited antiproliferative activity against murine colon 26-L5 carcinoma cells and significantly reduced lung metastasis in an experimental model. [] These findings suggest broader anticancer potential, warranting further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.